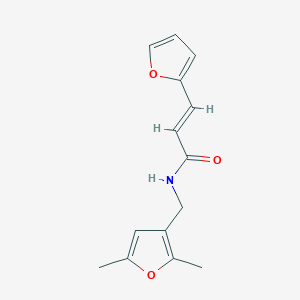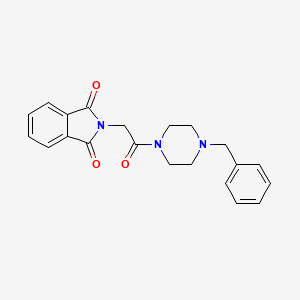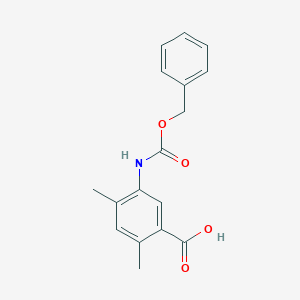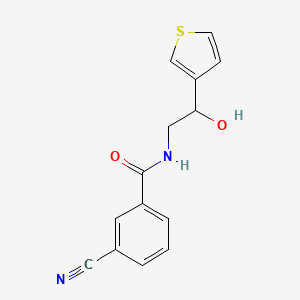
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide, also known as DMF-Furfurylacrylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan and acrylamide and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
π-Basic Tungsten Metal Fragment Promoted Furan Dipolar Cycloadditions
The compound "(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide" relates to furans which, when reacting with dipolarophiles like acrylonitrile under the influence of a π-basic tungsten metal fragment, undergo [3+2] dipolar cycloadditions to form 7-oxanorbornene complexes. This process involves a metal-mediated shift rendering the furan similar to a carbonyl ylide followed by 1,3-dipolar cycloaddition. These reactions play a significant role in understanding the behavior of furan derivatives in complex chemical environments (Bassett et al., 2006).
Diels-Alder and Aromatization Reactions of Furans
Diels−Alder reactions involving furan and acrylonitrile or methyl acrylate are catalyzed effectively by silica-supported Lewis acids. For 2,5-dimethylfuran, yields are influenced by aromatization products, illustrating the compound's reactivity in forming polysubstituted aromatic compounds. Such reactions and the insights from computational studies shed light on the mechanisms and potential applications of furan derivatives in synthetic chemistry (Fraile et al., 2001).
Green Organic Chemistry Synthesis
In a study exploring green organic chemistry synthesis, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation. Filamentous marine and terrestrial-derived fungi were utilized in the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an environmentally-friendly approach to chemical synthesis and the potential biotechnological applications of furan derivatives (Jimenez et al., 2019).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF), both key in biorefinery, is efficiently performed by heterogeneous catalysts. The process is complex, involving hydrogenation, hydrogenolysis, and rearrangement among other reactions. The versatility demonstrated in the catalytic reduction, offering products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furanic compounds, signifies the importance of furan derivatives in biomass conversion technologies (Nakagawa et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-8-12(11(2)18-10)9-15-14(16)6-5-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDHAWLLXHFOPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)
![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)
![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)
![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)
